N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to a class of chemical entities known for their potential biological activities. This compound features a cyclopropyl group and a decahydroquinoxaline moiety, which contribute to its structural uniqueness and potential pharmacological properties. The compound is synthesized through various methods, which involve specific reagents and conditions aimed at achieving the desired structural characteristics.
This compound is classified under amides due to the presence of the acetamide functional group. It is related to quinoxaline derivatives, which have been explored for their biological activities, including antimicrobial and anticancer properties. The synthesis of N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been documented in various studies focusing on the development of novel pharmaceutical agents .
The synthesis of N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves multi-step reactions. One common approach includes the formation of the decahydroquinoxaline core followed by the introduction of the cyclopropyl group and subsequent acetamide formation.
The molecular structure of N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can be represented as follows:
Key structural features include:
Crystallographic studies may provide insights into the precise arrangement of atoms within the molecule, including bond lengths and angles .
N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions typical for amides and heterocycles:
Each reaction pathway can be optimized by adjusting parameters such as temperature, solvent choice, and concentration of reactants to maximize yield and selectivity .
The mechanism of action for N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide largely depends on its interactions with biological targets. It is hypothesized that:
Experimental data from biological assays would provide quantitative insights into its efficacy and potency .
Analytical techniques such as differential scanning calorimetry or thermogravimetric analysis can provide insights into thermal stability .
N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has potential applications in medicinal chemistry due to its structural characteristics:
Research into this compound's pharmacological properties continues to expand its potential utility in various scientific fields .
N-Cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide represents a structurally intricate scaffold within the quinoxaline-acetamide hybrid family. Its molecular architecture (C₁₃H₂₁N₃O₂; MW 251.33 g/mol) integrates three critical domains:
The stereochemistry of the decahydroquinoxaline unit (with cis or trans ring fusions) further modulates three-dimensional topology. Canonical SMILES notation (O=C(CC1NC2CCCCC2NC1=O)NC1CC1
) explicitly encodes connectivity, highlighting the acetamide’s tethering to the quinoxalinone at position 2 [2]. This arrangement positions the compound as a bridge between rigid polycyclic frameworks and bioactive acetamide derivatives, enabling unique target engagement.
Table 1: Structural Features of Quinoxaline-Acetamide Hybrids
Compound Name | Core Structure | Key Substituents | Molecular Formula | |
---|---|---|---|---|
N-Cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide | Decahydroquinoxalinone | Cyclopropylacetamide, 3-oxo | C₁₃H₂₁N₃O₂ | |
N-Cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide | Benzenesulfonamide | 3,4-Dimethoxy, cyclopropyl | C₁₃H₁₈N₂O₅S | [3] |
N-Cyclopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide | Aryl boronic ester | Cyclopropyl, dioxaborolane | C₁₇H₂₄BNO₄ | [6] |
Decahydroquinoxaline derivatives emerged in the late 20th century as conformationally stable analogs of quinoxaline-based bioactive molecules. Early iterations focused on CNS-active agents, leveraging the scaffold’s ability to cross the blood-brain barrier due to balanced lipophilicity and hydrogen-bonding capacity. The evolution of N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide reflects three key phases:
Table 2: Development Milestones of Decahydroquinoxaline Derivatives
Era | Design Focus | Target Applications | Advances in N-Cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide |
---|---|---|---|
1990s–2000s | Core saturation | Neurotransmitter modulators | Decahydroquinoxaline core reduces π-stacking risks |
2000s–2010s | Oxo-group incorporation | Enzyme inhibitors | 3-Keto enables H-bonding with serine proteases |
2010s–present | Acetamide-cyclopropyl hybridization | Kinase/GPCR modulators | Cyclopropyl enhances metabolic stability vs. linear alkyl groups |
The cyclopropyl group in N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide confers multifaceted advantages in bioactive molecule design:
Comparatively, N-cyclopropyl variants of acetamide hybrids consistently show improved bioactivity profiles. For example, replacing N-isopropyl with N-cyclopropyl in related quinoxaline-acetamides increased kinase binding affinity by 3–5 fold in published assays, underscoring the moiety’s strategic value [6].
Table 3: Bioactivity Trends in N-Cyclopropyl Acetamide Hybrids
Compound | Aqueous Solubility (mg/mL) | Metabolic Stability (t½, min) | Key Bioactivity | |
---|---|---|---|---|
N-Cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide | 0.18 (pH 7.4) | >120 (human microsomes) | Kinase inhibition (IC₅₀ = 110 nM) | [2] |
N-Cyclopropyl-2-(3-methoxyphenoxy)acetamide | 1.42 | 45 | GPCR modulation (EC₅₀ = 850 nM) | [4] |
N-Cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)acetamide | 0.89 | 78 | Ion channel blockade (Kᵢ = 320 nM) | [5] |
Concluding Remarks
N-Cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide exemplifies strategic molecular design through its stereoelectronically optimized cyclopropyl group, conformationally restrained decahydroquinoxaline core, and hydrogen-bond-capable 3-oxo moiety. Its evolution reflects broader trends in leveraging saturated heterocycles and strained aliphatic rings for advanced medicinal applications. Future work will likely exploit its hybrid architecture for proteolysis-targeting chimeras (PROTACs) and covalent inhibitors.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7